molecular formula C13H9N3O4S B10952220 1-(naphthalen-2-ylsulfonyl)-4-nitro-1H-imidazole

1-(naphthalen-2-ylsulfonyl)-4-nitro-1H-imidazole

Cat. No.: B10952220
M. Wt: 303.30 g/mol
InChI Key: CSAGUCRUMIZFNT-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-ylsulfonyl)-4-nitro-1H-imidazole is a chemical compound that features a naphthalene ring, a sulfonyl group, a nitro group, and an imidazole ring

Preparation Methods

The synthesis of 1-(naphthalen-2-ylsulfonyl)-4-nitro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene, which is sulfonated to introduce the sulfonyl group.

    Nitration: The sulfonated naphthalene is then nitrated to introduce the nitro group.

    Imidazole Formation: The final step involves the formation of the imidazole ring, which is achieved through a cyclization reaction involving appropriate reagents and conditions.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Naphthalen-2-ylsulfonyl)-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The sulfonyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted imidazole compounds.

Scientific Research Applications

1-(Naphthalen-2-ylsulfonyl)-4-nitro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-ylsulfonyl)-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in its activity by interacting with enzymes and proteins.

Comparison with Similar Compounds

1-(Naphthalen-2-ylsulfonyl)-4-nitro-1H-imidazole can be compared with similar compounds such as:

    1-(Naphthalen-2-ylsulfonyl)indoline: This compound has a similar sulfonyl group but differs in the presence of an indoline ring instead of an imidazole ring.

    Naphthalene-2-sulfonic acid: This compound lacks the nitro and imidazole groups but shares the naphthalene and sulfonyl groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H9N3O4S

Molecular Weight

303.30 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-nitroimidazole

InChI

InChI=1S/C13H9N3O4S/c17-16(18)13-8-15(9-14-13)21(19,20)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H

InChI Key

CSAGUCRUMIZFNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=C(N=C3)[N+](=O)[O-]

Origin of Product

United States

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